2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL
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Overview
Description
2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL is a complex heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a spirocyclobutane ring fused to a thienopyrimidine core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL typically involves multiple steps, starting from readily available thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating under reflux with continuous stirring and the use of desiccants like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the thienopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Scientific Research Applications
2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but lack the spirocyclobutane ring.
Thieno[2,3-d]pyrimidine derivatives: These derivatives have different substituents and functional groups but are structurally related.
Uniqueness
The uniqueness of 2’-(Methylthio)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidin]-4’-OL lies in its spirocyclobutane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2OS2 |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-methylsulfanylspiro[3,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C10H12N2OS2/c1-14-9-11-7(13)6-5-10(3-2-4-10)15-8(6)12-9/h2-5H2,1H3,(H,11,12,13) |
InChI Key |
JLBRKXNVBCUKKS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CC3(S2)CCC3)C(=O)N1 |
Origin of Product |
United States |
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